1-[(4-Hydroxy-3-methoxyphenyl)carbonothioyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Hydroxy-3-methoxyphenyl)carbonothioyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a hydroxy-methoxyphenyl group and a carbonothioyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-3-methoxyphenyl)carbonothioyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including thioamide formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxy-3-methoxyphenyl)carbonothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonothioyl group can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Hydroxy-3-methoxyphenyl)carbonothioyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxy-3-methoxyphenyl)carbonothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Hydroxy-3-methoxyphenyl)carbonothioyl]-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Known for its mast cell stabilization properties.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical and biological activities.
Uniqueness
1-[(4-Hydroxy-3-methoxyphenyl)carbonothioyl]piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with hydroxy-methoxyphenyl and carbonothioyl groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxybenzenecarbothioyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-19-12-8-10(2-3-11(12)17)14(20)16-6-4-9(5-7-16)13(15)18/h2-3,8-9,17H,4-7H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYSWFUVWNBVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCC(CC2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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